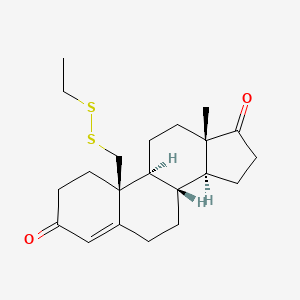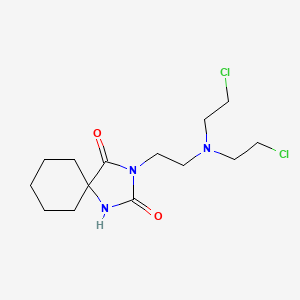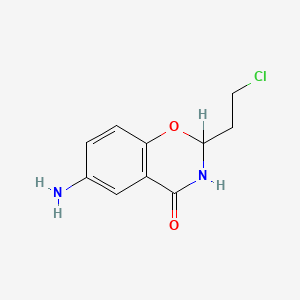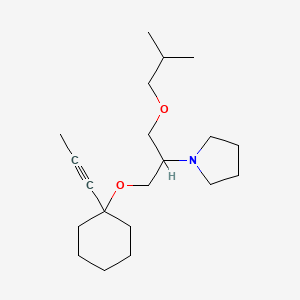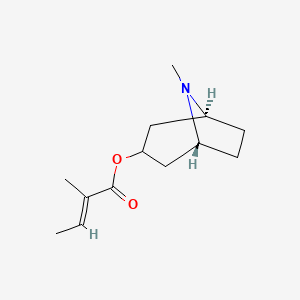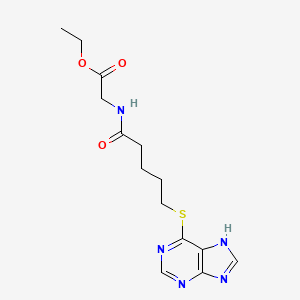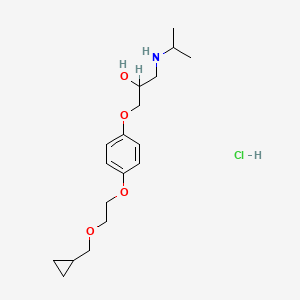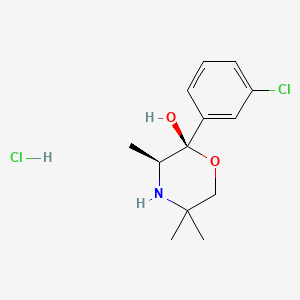
Chlorhydrate de radafaxine
Vue d'ensemble
Description
Il a été développé par GlaxoSmithKline dans les années 2000 pour diverses indications, notamment le traitement du syndrome des jambes sans repos, du trouble dépressif majeur, du trouble bipolaire, de la douleur neuropathique, de la fibromyalgie et de l'obésité . il n'a jamais été commercialisé en raison de mauvais résultats de test .
Applications De Recherche Scientifique
Radafaxine hydrochloride has been used in scientific research for its potential therapeutic effects. It has been studied for the treatment of major depressive disorder, bipolar disorder, neuropathic pain, fibromyalgia, and obesity . Its ability to inhibit norepinephrine and dopamine reuptake makes it a valuable compound for research in neuropharmacology and psychopharmacology .
Mécanisme D'action
Target of Action
Radafaxine hydrochloride primarily targets the Dopamine Transporter (DAT) and Adrenergic Receptor . These targets play a crucial role in the regulation of neurotransmitter signaling in the nervous system.
Mode of Action
Radafaxine hydrochloride acts as an antagonist for both the Dopamine Transporter (DAT) and the Adrenergic Receptor . As an antagonist, it binds to these receptors and inhibits their normal function. This results in an increase in the levels of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The primary biochemical pathways affected by Radafaxine hydrochloride are the Synaptic Vesicle Cycle and the Dopaminergic Synapse . By inhibiting the reuptake of dopamine and norepinephrine, Radafaxine hydrochloride prolongs the action of these neurotransmitters, leading to enhanced signaling in these pathways .
Pharmacokinetics
It’s known that the blockade of dat by radafaxine is slow and long-lasting . The peak blockade occurs at about 4 hours and is 22%. The blockade is still present at 24 hours (15%) after administration .
Result of Action
The inhibition of dopamine and norepinephrine reuptake by Radafaxine hydrochloride results in increased levels of these neurotransmitters in the synaptic cleft. This can lead to enhanced neurotransmission and potentially alleviate symptoms of conditions like Major Depressive Disorder .
Analyse Biochimique
Biochemical Properties
Radafaxine hydrochloride plays a significant role in biochemical reactions by inhibiting the reuptake of norepinephrine and dopamine. It interacts with dopamine transporters (DAT) and norepinephrine transporters (NET), selectively inhibiting the reuptake of norepinephrine over dopamine . This selective inhibition is crucial for its therapeutic effects, as it enhances the availability of these neurotransmitters in the synaptic cleft, thereby modulating mood and pain perception.
Cellular Effects
Radafaxine hydrochloride influences various types of cells and cellular processes. It affects cell signaling pathways by increasing the levels of norepinephrine and dopamine in the synaptic cleft, which in turn modulates the activity of downstream signaling pathways. This compound also impacts gene expression by altering the transcription of genes involved in neurotransmitter synthesis and release. Additionally, radafaxine hydrochloride affects cellular metabolism by influencing the energy balance within neurons, thereby enhancing their function and resilience .
Molecular Mechanism
The molecular mechanism of radafaxine hydrochloride involves its binding interactions with dopamine and norepinephrine transporters. By inhibiting these transporters, radafaxine hydrochloride prevents the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This inhibition results in enhanced neurotransmission and improved mood regulation. Furthermore, radafaxine hydrochloride may also modulate the activity of nicotinic acetylcholine receptors (nAChRs), contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of radafaxine hydrochloride change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that radafaxine hydrochloride maintains its efficacy in modulating neurotransmitter levels and cellular function over extended periods. Prolonged exposure to the compound may lead to adaptive changes in cellular responses, necessitating careful monitoring of its effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of radafaxine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively enhances norepinephrine and dopamine levels, leading to improved mood and pain relief. At higher doses, radafaxine hydrochloride may exhibit toxic or adverse effects, including increased anxiety and potential neurotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing risks .
Metabolic Pathways
Radafaxine hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2B6. The metabolism of radafaxine hydrochloride results in the formation of various metabolites, some of which retain pharmacological activity. These metabolic pathways influence the overall efficacy and safety profile of the compound, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, radafaxine hydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in target tissues. This distribution pattern is crucial for its therapeutic effects, as it ensures adequate concentrations of the compound at the site of action .
Subcellular Localization
Radafaxine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neurons, where it exerts its inhibitory effects on neurotransmitter transporters. Additionally, radafaxine hydrochloride may undergo post-translational modifications that direct it to specific compartments or organelles, further modulating its activity and therapeutic potential .
Méthodes De Préparation
Le chlorhydrate de radafaxine est un métabolite puissant de la bupropion. La voie de synthèse implique la réduction sélective de la bupropion pour produire de l'hydroxybupropion, suivie de l'isolement de l'isomère (S,S) .
Analyse Des Réactions Chimiques
Le chlorhydrate de radafaxine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former divers métabolites.
Réduction : Le composé lui-même est un produit de la réduction de la bupropion.
Substitution : Il peut subir des réactions de substitution, en particulier impliquant l'atome de chlore sur le cycle phényle.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des agents oxydants comme le permanganate de potassium pour l'oxydation. Les principaux produits formés à partir de ces réactions sont divers métabolites de la radafaxine .
Applications de la recherche scientifique
Le this compound a été utilisé dans la recherche scientifique pour ses effets thérapeutiques potentiels. Il a été étudié pour le traitement du trouble dépressif majeur, du trouble bipolaire, de la douleur neuropathique, de la fibromyalgie et de l'obésité . Sa capacité à inhiber la recapture de la norépinéphrine et de la dopamine en fait un composé précieux pour la recherche en neuropharmacologie et en psychopharmacologie .
Mécanisme d'action
Le this compound exerce ses effets en inhibant la recapture de la norépinéphrine et de la dopamine, augmentant ainsi les niveaux de ces neurotransmetteurs dans la fente synaptique . Cette action est censée soulager les symptômes de la dépression et d'autres troubles de l'humeur. Les cibles moléculaires comprennent le transporteur de la norépinéphrine (NET) et le transporteur de la dopamine (DAT) .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de radafaxine est similaire à d'autres INRD comme la bupropion et la manifaxine. Il a une plus grande puissance pour inhiber la recapture de la norépinéphrine par rapport à la recapture de la dopamine, ce qui le rend plus sélectif pour la norépinéphrine . Cette sélectivité peut expliquer son effet accru sur la douleur et la fatigue . D'autres composés similaires comprennent la 3-chlorophénmétrazine et l'hydroxybupropion .
Références
Propriétés
IUPAC Name |
(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10;/h4-7,9,15-16H,8H2,1-3H3;1H/t9-,13+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXTVTDGPVINDN-BTJVGWIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909896 | |
| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106083-71-0 | |
| Record name | Radafaxine Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106083710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106083-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RADAFAXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYD411HZ3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


